Cyazofamid-dessulfonamide-carboxylic acid lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyazofamid-dessulfonamide-carboxylic acid lithium is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide.
Mechanism of Action
Target of Action
Cyazofamid-dessulfonamide-carboxylic acid lithium, also known as CDSAL, is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide. It is a widely used reagent in organic synthesis and has many potential applications in the fields of medicine, biochemistry, and pharmacology. The primary target of this compound is thought to be the Qi center of Coenzyme Q – cytochrome c reductase .
Mode of Action
The mode of action of CDSAL is thought to involve binding to the Qi center of Coenzyme Q – cytochrome c reductase . This interaction results in the inhibition of the mitochondrial complex III, disrupting the electron transport chain and leading to the cessation of cellular respiration .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting the mitochondrial complex III, CDSAL disrupts the normal flow of electrons, which in turn affects the production of ATP, the primary energy currency of the cell . This disruption can lead to cell death, particularly in organisms that rely heavily on aerobic respiration .
Result of Action
The primary result of CDSAL’s action is the inhibition of cellular respiration, leading to cell death . This makes it an effective tool in various applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyazofamid-dessulfonamide-carboxylic acid lithium involves the reaction of cyazofamid with dessulfonamide under specific conditions to form the carboxylic acid derivative, which is then neutralized with lithium hydroxide to yield the lithium salt. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyazofamid-dessulfonamide-carboxylic acid lithium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with various functional groups.
Scientific Research Applications
Cyazofamid-dessulfonamide-carboxylic acid lithium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, forming stable complexes with various organic and inorganic compounds.
Biology: The compound is used in the synthesis of small molecules such as peptides, nucleotides, and amino acids.
Medicine: It is utilized in the synthesis of pharmaceuticals, aiding in drug development due to its ability to form stable complexes.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyazofamid: A fungicide used to control oomycete plant pathogens.
Dessulfonamide: A derivative used in various chemical syntheses.
Uniqueness
Cyazofamid-dessulfonamide-carboxylic acid lithium is unique due to its ability to form stable complexes with a wide range of organic and inorganic compounds, making it a versatile reagent in organic synthesis and drug development.
Properties
IUPAC Name |
lithium;5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2.Li/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16;/h2-5H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGZENZWBZKLRE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.